molecular formula C12H10ClN3O4 B2957164 2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide CAS No. 320422-98-8

2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide

Cat. No.: B2957164
CAS No.: 320422-98-8
M. Wt: 295.68
InChI Key: LRFSUFBKWNZPOQ-UHFFFAOYSA-N
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Description

2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide is a heterocyclic compound featuring a trioxoimidazolidinyl core substituted with a 2-chlorobenzyl group and an acetamide side chain. The 2-chlorobenzyl substituent may influence lipophilicity and bioavailability, while the acetamide group contributes to solubility and metabolic stability.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c13-8-4-2-1-3-7(8)5-15-10(18)11(19)16(12(15)20)6-9(14)17/h1-4H,5-6H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFSUFBKWNZPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(=O)N(C2=O)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665772
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Biological Activity

2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide (CAS No. 320422-98-8) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential applications in medicinal chemistry.

  • Molecular Formula : C12H10ClN3O4
  • Molecular Weight : 295.68 g/mol
  • Structure : The compound features a trioxoimidazolidine core with a chlorobenzyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Preliminary studies suggest that it may act as an inhibitor of the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.

Inhibition Studies

  • Type III Secretion System (T3SS) : A study demonstrated that this compound could significantly inhibit the secretion of CPG2, a marker for T3SS activity. At concentrations around 50 μM, it achieved approximately 50% inhibition . This suggests potential applications in treating bacterial infections by targeting virulence factors.

Tyrosinase Inhibition

Another area of investigation involves the compound's potential as a tyrosinase inhibitor , which is relevant for skin pigmentation disorders. In comparative assays:

  • Inhibition Potency : The compound was found to have an IC50 value indicating strong inhibitory effects on tyrosinase, outperforming several known inhibitors in terms of potency .

Case Study 1: Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The inhibition of T3SS suggests a dual role in both antimicrobial and anti-inflammatory activities.

Case Study 2: Melanin Production

In cell-based experiments using B16F10 melanoma cells:

  • The compound effectively reduced melanin production by inhibiting intracellular tyrosinase activity. This effect was attributed to its structural features that enhance binding affinity to the enzyme's active site .

Data Tables

Biological ActivityAssay TypeResultReference
T3SS InhibitionCPG2 Secretion Assay~50% inhibition at 50 μM
Tyrosinase InhibitionEnzyme Activity AssayStrong inhibition
Melanin ProductionB16F10 Cell ExperimentReduced melanin levels

Comparison with Similar Compounds

Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS 320423-00-5)

Structural Differences :

  • The ethyl ester group replaces the acetamide moiety in the target compound.
  • The benzyl substituent is 2,4-dichlorobenzyl instead of 2-chlorobenzyl.

Functional Implications :

  • Metabolic Stability : The ethyl ester may undergo hydrolysis in vivo to form a carboxylic acid, whereas the acetamide is more resistant to metabolic degradation.
Property Target Compound (Acetamide) Ethyl Ester Analog (CAS 320423-00-5)
Molecular Formula C₁₂H₁₁ClN₃O₅ C₁₄H₁₂Cl₂N₂O₅
Substituent 2-Chlorobenzyl 2,4-Dichlorobenzyl
Functional Group Acetamide Ethyl Ester
Key Applications Undocumented Intermediate in drug synthesis

1,3,4-Thiadiazol-2-yl Acetamide Derivatives

Structural Differences :

  • The core structure shifts from trioxoimidazolidinyl to a 1,3,4-thiadiazole ring.
  • Substitutions include naphthofuran or phenyl groups instead of chlorobenzyl.

Functional Implications :

  • Antimicrobial Activity : Compound 14 (1,3,4-thiadiazol-2-yl acetamide) demonstrated broad-spectrum antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi, attributed to the thiadiazole ring’s electron-deficient nature disrupting microbial membranes .
  • Synthetic Flexibility : The thiadiazole core allows for diverse functionalization, enabling tailored pharmacokinetic properties.
Property Target Compound (Imidazolidinyl) 1,3,4-Thiadiazol-2-yl Acetamide (Compound 14)
Core Structure Trioxoimidazolidinyl 1,3,4-Thiadiazole
Key Substituent 2-Chlorobenzyl Naphthofuran/Phenyl
Reported Activity Undocumented Antimicrobial

Thiazole-Based Acetamide Derivatives (Patent Compounds)

Structural Differences :

  • The trioxoimidazolidinyl core is replaced with benzothiazole or chromen-2-one moieties.
  • Examples include N-Benzothiazol-2-yl-2-(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylamino)-acetamide and 3-[2-(4-phenylthiazol-2-ylamino)acetyl]chromen-2-one.

Functional Implications :

  • Diverse Pharmacophores: Thiazole and chromenone cores are associated with kinase inhibition and anti-inflammatory activity, though specific data for these compounds are unavailable .
  • Electron-Rich Scaffolds : The benzothiazole group may enhance π-π stacking interactions in biological targets.

Research Methodologies for Comparative Analysis

The microculture tetrazolium (MTT) assay, validated in , is a robust method for evaluating cytotoxicity in human tumor cell lines. This assay could be applied to compare the target compound with its analogs, particularly to assess differences in potency linked to substituent variations (e.g., chloro vs. dichloro benzyl groups) .

Key Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • Chlorobenzyl substituents enhance lipophilicity, but excessive halogenation (e.g., 2,4-dichloro) may compromise solubility.
    • Acetamide groups improve metabolic stability compared to esters, as seen in the ethyl ester analog .
  • Potential Applications: The target compound’s imidazolidinyl core and acetamide group position it as a candidate for antimicrobial or anticancer screening, leveraging methodologies from and .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with multi-step organic synthesis involving coupling reactions, cyclization, and functional group protection. For optimization, employ Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, catalyst type, temperature) and their interactions. Use response surface methodology (RSM) to identify ideal conditions for yield and purity . Reference analogous imidazolidinyl acetamide syntheses in , where solvent selection (e.g., DMF vs. THF) and catalysts (e.g., Cu(I) for click chemistry) significantly impacted product formation .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Compare 1^1H and 13^13C spectra with predicted chemical shifts (e.g., imidazolidinyl carbonyl groups at ~170–180 ppm in 13^13C NMR) .
  • IR : Confirm carbonyl (C=O) stretches at 1650–1750 cm1^{-1} and amide N–H bonds at ~3300 cm1^{-1} .
  • Elemental Analysis : Validate empirical formula (e.g., C12_{12}H10_{10}ClN3_{3}O4_{4}) with ≤0.4% deviation between calculated and observed values .

Q. What strategies ensure high purity during isolation and purification?

  • Methodology : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol or methanol. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times with standards .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

  • Methodology : Perform docking studies (AutoDock Vina, Schrödinger Suite) to analyze binding affinity with target proteins (e.g., enzymes with trioxo-imidazolidine motifs). Validate using molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes . For reactivity, apply DFT calculations (Gaussian 09) to evaluate transition states and activation energies for key reactions (e.g., ring-opening of imidazolidinyl core) .

Q. What experimental approaches resolve contradictions in catalytic efficiency data across studies?

  • Methodology : Conduct meta-analysis of kinetic data (e.g., turnover frequency, activation energy) using statistical tools (R or Python). Identify outliers via Grubbs’ test and control for variables like solvent purity or catalyst loading. Replicate conflicting experiments under standardized conditions, as in ’s DoE framework .

Q. How do substituent variations (e.g., 2-chlorobenzyl vs. 4-fluorobenzyl) alter the compound’s physicochemical properties?

  • Methodology : Synthesize analogs (e.g., replace chlorobenzyl with bromo/fluoro derivatives) and compare:

  • Solubility : Shake-flask method with HPLC quantification.
  • Thermal Stability : TGA/DSC to assess decomposition temperatures.
  • Bioactivity : SAR studies via enzyme inhibition assays (e.g., IC50_{50} determination) .

Q. What mechanisms underlie the compound’s degradation under oxidative or hydrolytic stress?

  • Methodology : Expose to accelerated degradation conditions (e.g., 40°C/75% RH for hydrolysis, H2_2O2_2 for oxidation). Monitor degradation products via LC-MS/MS and propose pathways using high-resolution mass spectrometry (HRMS) and isotopic labeling .

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